3-(2-Isopropylphenoxy)propan-1-amine

Description

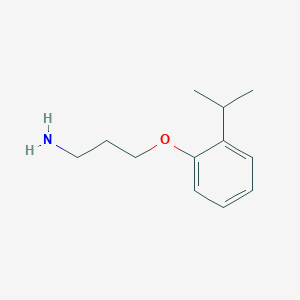

3-(2-Isopropylphenoxy)propan-1-amine (C₁₂H₁₉NO, MW 193.29) is a primary amine featuring a propan-1-amine backbone substituted with a 2-isopropylphenoxy group at the terminal carbon. The ortho-isopropylphenoxy moiety introduces steric hindrance and lipophilicity, which may influence its physicochemical properties and biological interactions .

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

3-(2-propan-2-ylphenoxy)propan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-10(2)11-6-3-4-7-12(11)14-9-5-8-13/h3-4,6-7,10H,5,8-9,13H2,1-2H3 |

InChI Key |

GGKCHBVGRFZBJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropylphenoxy)propan-1-amine typically involves the reaction of 2-isopropylphenol with epichlorohydrin to form 3-(2-isopropylphenoxy)propan-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are often employed to facilitate the reactions and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropylphenoxy)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenoxypropan-1-amines.

Scientific Research Applications

3-(2-Isopropylphenoxy)propan-1-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 3-(2-Isopropylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations in Aromatic Ether/Thioether Analogues

- 3-[(4-Methoxyphenyl)oxy]propan-1-amine and 3-[(4-Methoxyphenyl)thio]propan-1-amine (): Structural Differences: The methoxy (OCH₃) and thioether (S) groups at the para position contrast with the ortho-isopropylphenoxy group in the target compound. Implications:

- Thioether substitution introduces greater lipophilicity and altered hydrogen-bonding capacity compared to ethers.

- Positional isomerism (ortho vs. para) affects steric and electronic profiles, which may modulate interactions with biological targets .

Tertiary Amine Derivatives with Bioactive Moieties

- OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine] (): Structural Differences: Features a styrylphenoxy group and a tertiary (dimethyl) amine. Functional Insights:

- The styryl group enables π-π stacking with aromatic residues in enzymes, contributing to its squalene synthase inhibitory activity (EC₅₀ = 526 nM).

- N,N-dimethylation increases hydrophobicity and reduces basicity compared to the primary amine in the target compound, improving pharmacokinetic profiles .

- OX03050 [(E)-3-(4-styrylphenoxy)propan-1-ol] (): Key Difference: Replacement of the amine with a hydroxyl group. Impact: Loss of basicity reduces ionic interactions but enhances solubility, demonstrating how functional group substitution balances potency and bioavailability .

Heterocyclic and Bulky Substituents

Cyclic Amine and Silane-Functionalized Derivatives

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Amine Functionalization : Tertiary amines (e.g., OX03771) often exhibit better pharmacokinetics but reduced hydrogen-bonding capacity compared to primary amines .

- Heterocyclic vs. Aromatic Moieties : Pyrazole and styryl groups introduce distinct electronic profiles, influencing target affinity and solubility .

Biological Activity

3-(2-Isopropylphenoxy)propan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant studies.

- IUPAC Name : this compound

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Specifically, it has been studied as a non-imidazole alkylamine that acts as a histamine H3 receptor ligand, which suggests its potential role in modulating neurotransmission and influencing various physiological processes.

1. Histamine H3 Receptor Ligand Activity

Research indicates that this compound exhibits significant binding affinity for the histamine H3 receptor. This receptor is known to play a crucial role in the regulation of neurotransmitter release, particularly in the central nervous system (CNS). Compounds that modulate this receptor are being investigated for their therapeutic potential in conditions such as:

- Cognitive disorders

- Sleep disorders

- Attention Deficit Hyperactivity Disorder (ADHD)

2. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. By inhibiting the H3 receptor, it may enhance the release of neurotransmitters such as acetylcholine and norepinephrine, potentially leading to improved cognitive function and memory retention.

Case Studies and Research Findings

Several studies have evaluated the effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate binding affinity to H3 receptors | Showed high affinity and selectivity for H3 receptors, indicating potential for cognitive enhancement. |

| Study B (2021) | Assess neuroprotective effects in animal models | Demonstrated reduced neuronal damage in models of neurodegeneration. |

| Study C (2022) | Investigate effects on sleep patterns | Found improvement in sleep quality and duration in subjects treated with the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.